1-[3-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one
Description
Properties
IUPAC Name |
1-[3-(1,2,4-triazol-4-yl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8(14)9-3-2-4-10(5-9)13-6-11-12-7-13/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXYBMILANRLDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one typically involves the reaction of 3-(4H-1,2,4-triazol-4-yl)aniline with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent extraction and recrystallization are commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form a carboxylic acid derivative.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products Formed:
Oxidation: 1-[3-(4H-1,2,4-triazol-4-yl)phenyl]ethanoic acid.
Reduction: 1-[3-(4,5-dihydro-1H-1,2,4-triazol-4-yl)phenyl]ethan-1-one.
Substitution: 1-[3-(4H-1,2,4-triazol-4-yl)-4-nitrophenyl]ethan-1-one (nitration product).
Scientific Research Applications
1-[3-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the triazole ring.
Medicine: Explored for its potential use in the development of antifungal and anticancer drugs.
Industry: Utilized in the production of coordination polymers with luminescent properties for sensing applications
Mechanism of Action
The mechanism of action of 1-[3-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, forming coordination complexes that exhibit unique properties. In biological systems, the compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Variations
The compound is structurally analogous to several triazole-containing ethanone derivatives, differing in substituent placement, heterocycle type (1,2,3- vs. 1,2,4-triazole), and appended functional groups. Key examples include:
- Triazole Type : The 1,2,4-triazole system (as in the target compound) offers greater thermal stability compared to 1,2,3-triazole derivatives due to resonance delocalization .
- Substituent Effects : Methoxy or halogen substituents (e.g., in and ) enhance solubility and modulate electronic properties, while thioether groups () increase lipophilicity .
Physicochemical Properties
Melting points and spectral data highlight substituent-driven trends:
Fluorinated or chlorinated derivatives () exhibit higher melting points due to enhanced intermolecular interactions (e.g., halogen bonding) .
Crystallographic and Computational Insights
- Crystal Structures: The methoxyphenyl derivative () crystallizes in a monoclinic system (space group P2₁/c) with a planar triazole ring and dihedral angles of 15° between phenyl and triazole planes .
- Computational Modeling : Substituents like methoxy or halogens influence electron density distribution, as seen in SAR studies for ’s compounds .
Q & A
Q. What are the common synthetic routes for 1-[3-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one, and how are reaction conditions optimized?
The compound is typically synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a substituted benzene ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, derivatives with halogen or methoxy substituents are synthesized by reacting 3-substituted benzaldehydes with acetyl chloride under controlled anhydrous conditions . Optimization involves adjusting reaction time, temperature (often 0–5°C to minimize side reactions), and stoichiometric ratios of reagents. Yields range from 67% to 82%, as seen in analogous triazolylphenyl ethanone derivatives .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions and molecular connectivity. For example, aromatic protons in the triazole ring appear as singlets near δ 8.6–8.7 ppm, while acetyl groups show signals at δ 2.5–2.7 ppm .
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves bond lengths and angles. A recent study reported a C–C bond length of 1.487 Å in the acetyl group and dihedral angles <5° between aromatic rings, confirming planarity .
Q. What safety protocols are essential when handling this compound?
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Perform reactions in a fume hood due to potential release of toxic gases (e.g., HCl during Friedel-Crafts reactions) .
- Dispose of waste via certified hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. How can discrepancies in crystallographic data be resolved during structural refinement?
Contradictions in data (e.g., unusual bond lengths or thermal parameters) require iterative refinement using software like SHELXL or WinGX . Key steps:
- Validate hydrogen bonding networks using Fourier difference maps.
- Apply restraints for disordered regions (e.g., flexible substituents).
- Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm atomic positions .
Q. What strategies are effective for analyzing substituent effects on biological activity?
- Comparative SAR Studies : Synthesize derivatives with varying substituents (e.g., Cl, F, Br) and test against target pathogens. For example, 4-chlorophenyl analogs showed higher antifungal activity (IC₅₀ = 1.2 µM) compared to bromo-substituted derivatives (IC₅₀ = 2.8 µM) .
- Computational Modeling : Use density functional theory (DFT) to calculate electrostatic potentials and predict binding affinities to fungal cytochrome P450 enzymes .
Q. How can computational tools enhance the design of derivatives with improved bioactivity?
- Docking Simulations : Tools like AutoDock Vina model interactions with biological targets (e.g., fungal lanosterol demethylase). Focus on optimizing triazole ring orientation and hydrophobic interactions with active-site residues .
- ADMET Prediction : Software such as SwissADME evaluates pharmacokinetic properties (e.g., logP <3 for enhanced membrane permeability) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
